molecular formula C9H6NNaO B1657856 Sodium 1-cyano-2-oxo-1-phenylethan-1-ide CAS No. 5841-71-4

Sodium 1-cyano-2-oxo-1-phenylethan-1-ide

Cat. No. B1657856
CAS RN: 5841-71-4
M. Wt: 167.14
InChI Key: BRFDMNAYZYMYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 1-cyano-2-oxo-1-phenylethan-1-ide (COPE) is an organic compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 195.19 g/mol. COPE has been used as a reagent in organic synthesis, and it has also been studied for its potential use in pharmaceuticals.

Advantages and Limitations for Lab Experiments

One advantage of using Sodium 1-cyano-2-oxo-1-phenylethan-1-ide in lab experiments is that it is relatively easy to synthesize and is readily available. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on Sodium 1-cyano-2-oxo-1-phenylethan-1-ide. One area of research could be to further investigate its mechanism of action, particularly its interaction with COX-2. Another area of research could be to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, this compound could be studied for its potential use as an anti-cancer agent, as some studies have shown that it has anti-tumor effects.

Scientific Research Applications

Sodium 1-cyano-2-oxo-1-phenylethan-1-ide has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, particularly in the synthesis of pyridine derivatives. This compound has also been studied for its potential use in pharmaceuticals, particularly as an anti-inflammatory agent.

properties

IUPAC Name

sodium;3-oxo-2-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6NO.Na/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,7H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFDMNAYZYMYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[C-](C=O)C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6NNaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5841-71-4
Record name Benzeneacetonitrile, α-formyl-, ion(1-), sodium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5841-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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